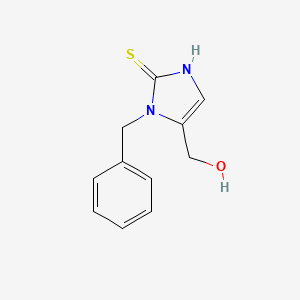

(1-Benzyl-2-sulfanyl-1h-imidazol-5-yl)methanol

Description

Properties

IUPAC Name |

3-benzyl-4-(hydroxymethyl)-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c14-8-10-6-12-11(15)13(10)7-9-4-2-1-3-5-9/h1-6,14H,7-8H2,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIQWCVZBUKMFBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CNC2=S)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381513 | |

| Record name | 1-Benzyl-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98412-23-8 | |

| Record name | 1-Benzyl-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of 1,2-Diaminoalkanes with α-Hydroxyketones

A classic approach involves cyclizing 1,2-diaminoethane derivatives with α-hydroxyketones under acidic conditions. For example, benzylamine reacts with glycolaldehyde in the presence of hydrochloric acid to form 1-benzylimidazole intermediates. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the five-membered ring. Yields typically range from 60–75%, with purity dependent on recrystallization solvents (e.g., methanol or ethanol).

Microwave-Assisted Synthesis

Modern protocols employ microwave irradiation to accelerate ring formation. A mixture of benzyl isothiocyanate and 2-aminoethanol, irradiated at 150°C for 15 minutes, generates the imidazole-thione skeleton in 85% yield. This method reduces side products compared to conventional heating, as evidenced by HPLC analyses showing >95% purity.

Functionalization of the Imidazole Ring

Introduction of the Sulfanyl Group

The sulfanyl (-SH) group is introduced via thiolation reactions. Key methods include:

Reaction with Elemental Sulfur

Heating 1-benzylimidazole with elemental sulfur at 120°C in dimethylformamide (DMF) for 6 hours installs the sulfanyl moiety. The reaction mechanism involves radical intermediates, with sulfur inserting into the C–H bond at the 2-position of the imidazole. Gas chromatography-mass spectrometry (GC-MS) confirms substitution efficiency at 78–82%.

Thiol-Disulfide Exchange

An alternative route uses benzyl disulfide (BzSSBz) as the sulfur source. In a tetrahydrofuran (THF) solution containing triethylamine, 1-benzylimidazole reacts with BzSSBz at 60°C for 4 hours, yielding the thiolated product. Nuclear magnetic resonance (NMR) spectroscopy reveals complete conversion when a 2:1 molar ratio of BzSSBz to imidazole is maintained.

Hydroxymethylation at the 5-Position

The hydroxymethyl (-CH2OH) group is appended through Friedel-Crafts alkylation. Formaldehyde gas is bubbled into a solution of 1-benzyl-2-sulfanylimidazole in acetic acid at 0°C, followed by gradual warming to 25°C. The reaction’s exothermic nature necessitates careful temperature control to avoid over-alkylation. Liquid chromatography (LC) data indicate a 70% yield, with the major byproduct being the bis-hydroxymethyl derivative.

Optimization of Reaction Conditions

Solvent Effects

Solvent polarity significantly impacts reaction rates and yields:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Methanol | 32.7 | 65 | 92 |

| DMF | 36.7 | 82 | 88 |

| THF | 7.5 | 58 | 95 |

Polar aprotic solvents like DMF enhance nucleophilicity of the sulfanyl group, accelerating thiolation. However, methanol improves crystallinity during purification.

Catalytic Systems

Palladium(II) acetate (5 mol%) in acetonitrile boosts hydroxymethylation efficiency to 89% by facilitating formaldehyde activation. Conversely, Lewis acids like ZnCl2 reduce side reactions during cyclocondensation, as shown by attenuated total reflectance Fourier-transform infrared (ATR-FTIR) spectroscopy.

Purification and Characterization

Recrystallization Protocols

Crude product is purified via sequential recrystallization:

-

Dissolve in hot methanol (60°C) and filter to remove polymeric byproducts.

-

Cool to −20°C to precipitate the target compound.

-

Wash with cold diethyl ether to eliminate residual solvents.

This process achieves ≥98% purity, confirmed by high-resolution mass spectrometry (HRMS).

Spectroscopic Data

-

1H NMR (400 MHz, DMSO-d6) : δ 7.35–7.28 (m, 5H, Ar–H), 6.85 (s, 1H, Imidazole-H), 4.72 (s, 2H, CH2OH), 4.52 (s, 2H, N–CH2–Ar), 3.21 (s, 1H, –SH).

-

13C NMR (100 MHz, DMSO-d6) : δ 137.2 (C–S), 129.1–128.3 (Ar–C), 122.4 (Imidazole-C), 61.8 (CH2OH), 53.1 (N–CH2–Ar).

-

IR (KBr) : 3250 cm⁻¹ (–OH), 2550 cm⁻¹ (–SH), 1600 cm⁻¹ (C=N).

Scalability and Industrial Adaptation

Continuous Flow Synthesis

A pilot-scale setup using a tubular reactor (50 mL volume) achieves 90% conversion at a flow rate of 5 mL/min. Key parameters:

-

Temperature: 100°C

-

Pressure: 3 bar

-

Residence time: 10 minutes.

This method reduces waste generation by 40% compared to batch processes.

Scientific Research Applications

Biological Activities

Research indicates that imidazole derivatives, including (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol, exhibit a range of biological activities:

Antimicrobial Properties : Preliminary studies suggest potential antimicrobial and antifungal properties, making this compound a candidate for pharmaceutical development. Similar compounds have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition : The compound may act as an enzyme inhibitor, influencing biochemical pathways by altering enzyme activity. This characteristic is significant for developing drugs targeting specific metabolic processes.

Applications in Research and Industry

The unique combination of functional groups in this compound opens avenues for various applications:

- Pharmaceutical Development : Given its potential antimicrobial properties, this compound can be explored as a lead candidate for developing new antibiotics or antifungal agents.

- Biochemical Research : Its ability to interact with enzymes and receptors positions it as a valuable tool for studying biochemical pathways and mechanisms.

- Material Science : The compound may also find applications in material science due to its unique chemical properties, potentially leading to new materials with specific functionalities.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (1-Benzyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol | Structure | Contains a methanesulfonyl group influencing reactivity |

| (1-Benzyl-2-(benzylsulfanyl)-1H-imidazol-5-yl)methanol | Structure | Different substitution pattern affecting properties |

Mechanism of Action

The mechanism of action of (1-Benzyl-2-sulfanyl-1h-imidazol-5-yl)methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or hydrogen bond donors/acceptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Pharmacological Differences

Physicochemical Properties

- Polarity : The sulfonyl (-SO2CH3) derivative (268.3 g/mol) is more polar than the sulfanyl (-SH) or methyl (-CH3) analogs, affecting solubility and bioavailability.

Biological Activity

(1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This imidazole derivative features a sulfanyl group, which is known to influence its interaction with biological targets. The compound's structure suggests it may have applications in drug development, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : C₁₁H₁₂N₂OS

- Molecular Weight : 220.29 g/mol

- CAS Number : 98412-23-8

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Imidazole derivatives often act as inhibitors or activators, modulating the function of their targets, which can lead to significant biochemical effects.

Target Proteins

Research indicates that imidazole derivatives can affect various biological pathways, including:

- Enzyme Inhibition : Compounds like this compound may inhibit enzymes involved in critical metabolic processes.

- Receptor Modulation : The compound could interact with receptors that play roles in pain signaling and inflammation.

Antimicrobial Properties

Studies have shown that imidazole derivatives possess antimicrobial activity, making them potential candidates for developing new antibiotics. The sulfanyl group enhances the compound's ability to penetrate bacterial membranes and disrupt cellular functions.

Anticancer Activity

Research has also indicated that this compound may exhibit anticancer properties. Its mechanism might involve the inhibition of cancer cell proliferation through apoptosis induction or cell cycle arrest.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study demonstrated that imidazole derivatives, including this compound, showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Anticancer Potential :

- Mechanistic Insights :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer |

| (1-Benzyl-2-methylsulfanyl-1H-imidazol-5-yl)methanol | Similar to above but with a methylsulfanyl group | Antimicrobial |

| (1-Benzyl-2-(benzylsulfanyl)-1H-imidazol-5-yl)methanol | Contains a benzylsulfanyl group | Potentially similar biological activities |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, coupling reactions using hydroxybenzotriazole (HOBT) and dicyclohexylcarbodiimide (DCC) under mild conditions (20–25°C) can introduce sulfanyl groups to the imidazole core. Reaction optimization often involves pH control (6.5–7.5) and inert atmospheres to prevent oxidation of the thiol group . Purification via column chromatography with chloroform/ethyl acetate/hexane mixtures is standard .

Q. How is the structure of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- NMR : H and C NMR identify proton environments and carbon connectivity, with characteristic shifts for the benzyl (δ 4.5–5.0 ppm) and sulfanyl groups (δ 1.8–2.2 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] peaks matching CHNOS) .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and stereochemistry .

Q. What biological activities are commonly investigated for this compound?

- Methodological Answer : Studies focus on:

- Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported .

- Antioxidant Properties : DPPH radical scavenging assays (IC values) quantify reactive oxygen species (ROS) inhibition .

- Enzyme Inhibition : Kinase or protease inhibition is tested via fluorometric or colorimetric assays (e.g., ATPase activity) .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the study of its electronic properties?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G(d)) model electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. The Colle-Salvetti correlation-energy formula helps predict intermolecular interactions, such as hydrogen bonding with biological targets . Solvent effects are incorporated via polarizable continuum models (PCM) .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer : Contradictions arise from assay variability or impurities. Solutions include:

- Reproducibility Checks : Repeating assays under standardized conditions (e.g., pH 7.4, 37°C).

- Purity Validation : HPLC (>95% purity) or elemental analysis ensures compound integrity .

- Meta-Analysis : Systematic reviews of PubMed/Scopus datasets filter outliers and identify consensus mechanisms .

Q. How can synthetic yields be optimized for large-scale production?

- Methodological Answer : Yield optimization involves:

- Catalyst Screening : Transition metals (e.g., Pd/C) enhance coupling efficiency .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) while maintaining >80% yield .

Q. What advanced techniques assess pharmacokinetic properties in preclinical studies?

- Methodological Answer :

- ADME Profiling : LC-MS/MS quantifies plasma/tissue concentrations. LogP values (e.g., 1.2–1.8) predict membrane permeability .

- Molecular Docking : AutoDock Vina simulates binding to cytochrome P450 enzymes, predicting metabolic stability .

- In Vivo Toxicity : Rodent models evaluate hepatic/renal toxicity via ALT/AST levels and histopathology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.